molecular formula C14H14N2O B2623444 N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-42-8

N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide

Cat. No.: B2623444
CAS No.: 2396580-42-8
M. Wt: 226.279
InChI Key: GXPWBEOAQOZLBG-UHFFFAOYSA-N
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Description

N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Properties

IUPAC Name

N-(5-methyl-2-pyrrol-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-14(17)15-12-10-11(2)6-7-13(12)16-8-4-5-9-16/h3-10H,1H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPWBEOAQOZLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide typically involves the reaction of 5-methyl-2-(1H-pyrrol-1-yl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

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